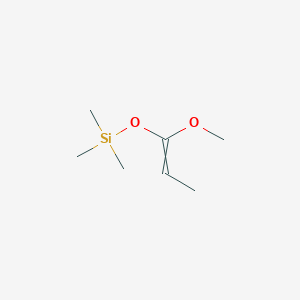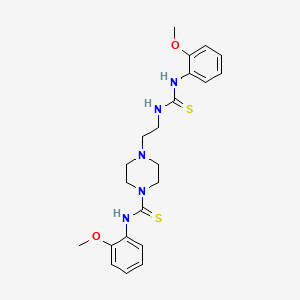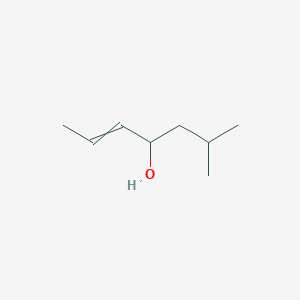
6-Methylhept-2-en-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylhept-2-en-4-ol is an organic compound with the molecular formula C8H16O. It is a type of alcohol characterized by the presence of a double bond and a methyl group on the heptane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methylhept-2-en-4-ol can be synthesized through several methods. One common synthetic route involves the reaction of 6-methylhept-2-en-4-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce the desired alcohol .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 6-methylhept-2-en-4-one. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylhept-2-en-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 6-methylheptane-2,4-diol using strong reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 6-Methylhept-2-en-4-one
Reduction: 6-Methylheptane-2,4-diol
Substitution: 6-Methylhept-2-en-4-yl chloride or bromide
Applications De Recherche Scientifique
6-Methylhept-2-en-4-ol has a wide range of applications in scientific research:
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methylhept-2-en-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methylhept-2-en-4-one
- 6-Methylheptane-2,4-diol
- 6-Methylhept-2-en-4-yl chloride
Uniqueness
6-Methylhept-2-en-4-ol is unique due to its specific structure, which includes a double bond and a hydroxyl group on the heptane chain. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H16O |
|---|---|
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
6-methylhept-2-en-4-ol |
InChI |
InChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h4-5,7-9H,6H2,1-3H3 |
Clé InChI |
RQAFKZOPSRTJDU-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(CC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



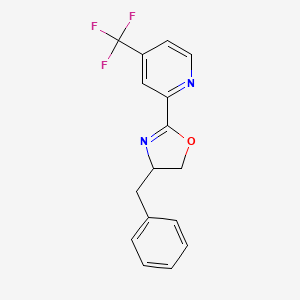
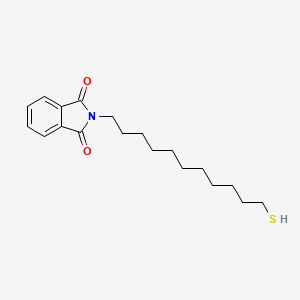
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B12510503.png)
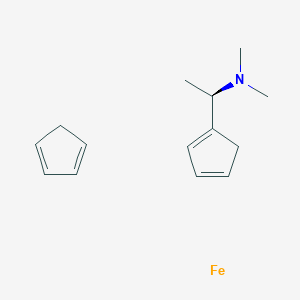
![2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol](/img/structure/B12510518.png)
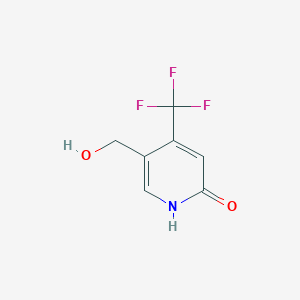
![Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)
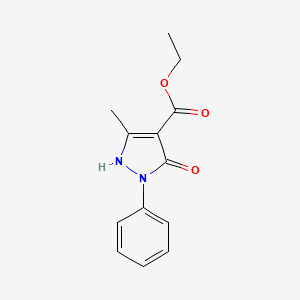
![2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid](/img/structure/B12510544.png)

